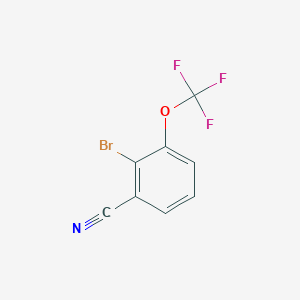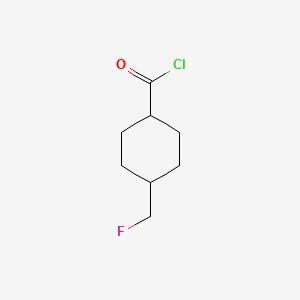
4-(Fluoromethyl)cyclohexane-1-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Fluoromethyl)cyclohexane-1-carbonyl chloride is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring structure. This compound is characterized by the presence of a fluoromethyl group attached to the cyclohexane ring and a carbonyl chloride functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Fluoromethyl)cyclohexane-1-carbonyl chloride typically involves the fluorination of cyclohexane derivatives followed by the introduction of the carbonyl chloride group. One common method is the reaction of cyclohexane with a fluorinating agent such as hydrogen fluoride or a fluorine gas under controlled conditions to introduce the fluoromethyl group. The resulting fluoromethylcyclohexane is then reacted with thionyl chloride (SOCl₂) or oxalyl chloride (COCl₂) to form the carbonyl chloride group.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The subsequent chlorination step is carried out in reactors designed to safely manage the exothermic nature of the reaction with thionyl chloride or oxalyl chloride.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Fluoromethyl)cyclohexane-1-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Reduction Reactions: The carbonyl chloride group can be reduced to an aldehyde or alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Oxidation Reactions: The fluoromethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄).
Common Reagents and Conditions
Thionyl Chloride (SOCl₂): Used for the chlorination step to introduce the carbonyl chloride group.
Hydrogen Fluoride (HF): Used for the fluorination of cyclohexane.
Lithium Aluminum Hydride (LiAlH₄): A reducing agent for converting the carbonyl chloride group to an alcohol.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
Aldehydes and Alcohols: Formed by reduction reactions.
Wissenschaftliche Forschungsanwendungen
4-(Fluoromethyl)cyclohexane-1-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and protein modifications due to its reactive carbonyl chloride group.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-(Fluoromethyl)cyclohexane-1-carbonyl chloride involves its reactivity with nucleophiles due to the electrophilic nature of the carbonyl chloride group. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. The fluoromethyl group can also participate in interactions with biological targets, potentially enhancing the compound’s stability and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Chloromethyl)cyclohexane-1-carbonyl chloride: Similar structure but with a chloromethyl group instead of a fluoromethyl group.
4-(Bromomethyl)cyclohexane-1-carbonyl chloride: Similar structure but with a bromomethyl group instead of a fluoromethyl group.
4-(Methyl)cyclohexane-1-carbonyl chloride: Similar structure but with a methyl group instead of a fluoromethyl group.
Uniqueness
4-(Fluoromethyl)cyclohexane-1-carbonyl chloride is unique due to the presence of the fluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. The fluorine atom’s high electronegativity can also influence the compound’s reactivity and interactions with biological targets, making it a valuable compound in various research applications.
Eigenschaften
CAS-Nummer |
220573-28-4 |
|---|---|
Molekularformel |
C8H12ClFO |
Molekulargewicht |
178.63 g/mol |
IUPAC-Name |
4-(fluoromethyl)cyclohexane-1-carbonyl chloride |
InChI |
InChI=1S/C8H12ClFO/c9-8(11)7-3-1-6(5-10)2-4-7/h6-7H,1-5H2 |
InChI-Schlüssel |
BCUOBTHSSHCIKS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1CF)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![benzyl (2S)-6-[(3aR,8aS)-2,2-dimethyl-7-oxo-4,6,8,8a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]azepin-5-yl]-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B13431297.png)

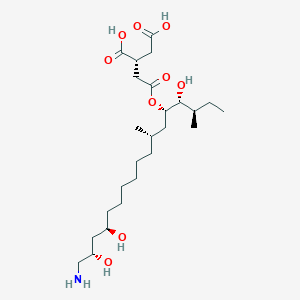
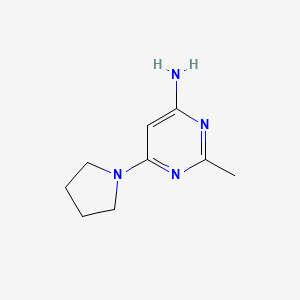

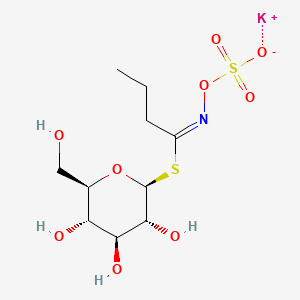
![(6R,7R)-3-((4-Carboxypyridin-1-ium-1-yl)methyl)-8-oxo-7-(2-(thiophen-2-yl)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13431349.png)


![1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-[4-(1-oxooctadecyl)-1-piperazinyl]-3-quinolinecarboxylic Acid](/img/structure/B13431377.png)

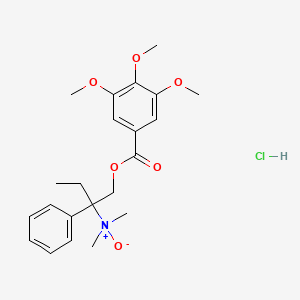
![2,2,2-trifluoro-1-[4,8,11-tris(2,2,2-trifluoroacetyl)-1,4,8,11-tetrazacyclotetradec-1-yl]ethanone](/img/structure/B13431404.png)
